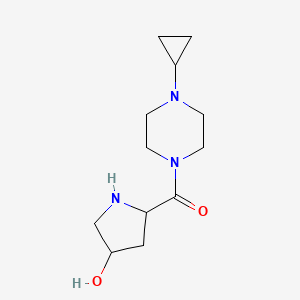![molecular formula C13H12N2O3 B7559642 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde, also known as CPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOB is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose metabolism and insulin secretion. In
Mechanism of Action
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde acts as a selective antagonist of GPR40, which is a member of the G protein-coupled receptor family. GPR40 is expressed in pancreatic β-cells and is involved in glucose metabolism and insulin secretion. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde binds to GPR40 and inhibits its activation, leading to a decrease in insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde also reduces body weight gain in obese mice. In addition, 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to have anti-inflammatory effects in the liver and reduce hepatic steatosis.
Advantages and Limitations for Lab Experiments
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a potent and selective antagonist of GPR40, making it a valuable tool for studying the role of GPR40 in glucose metabolism and insulin secretion. However, 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a complex molecule that requires expertise in organic chemistry for its synthesis. In addition, the effects of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde on glucose metabolism and insulin secretion may vary depending on the experimental conditions, such as the dose and duration of treatment.
Future Directions
Future research on 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde could focus on its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In addition, further studies could explore the molecular mechanisms underlying the effects of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde on glucose metabolism and insulin sensitivity. Finally, the development of more efficient and scalable synthesis methods for 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde could facilitate its use in scientific research and potentially in clinical applications.
Conclusion
In conclusion, 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde acts as a selective antagonist of GPR40, inhibiting insulin secretion and improving glucose tolerance. Further research on 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde could lead to the development of new treatments for metabolic disorders.
Synthesis Methods
The synthesis of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde involves several steps, including the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with paraformaldehyde to form the corresponding aldehyde. This aldehyde is then reacted with 3-hydroxybenzaldehyde in the presence of a base to yield 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde. The synthesis of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR40 is expressed in pancreatic β-cells, and its activation leads to insulin secretion. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde, as a selective antagonist of GPR40, inhibits insulin secretion and improves glucose tolerance. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has also been shown to improve insulin sensitivity in obese mice and reduce body weight gain.
properties
IUPAC Name |
3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-7-9-2-1-3-11(6-9)17-8-12-14-13(18-15-12)10-4-5-10/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKKIGVJGHPWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)COC3=CC=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


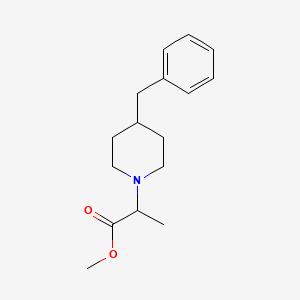
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
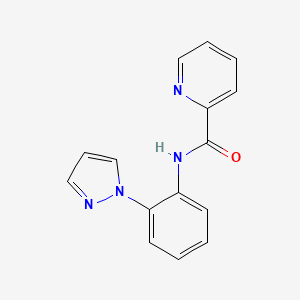
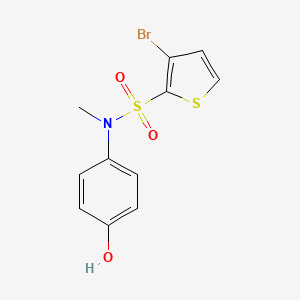
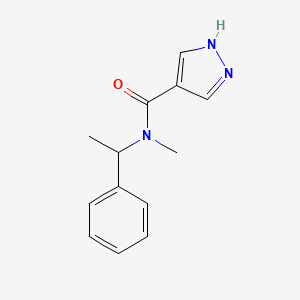
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)


![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)

